Wychimicin A

Antibiotic Resistance MRSA Spirotetronate

Choose Wychimicin A for its exceptional, structure-dependent potency against MRSA and VRE (MIC 0.25 μg/mL). Its unique chlorine atom in the benzoic acid moiety delivers an 8-fold activity increase over Wychimicin D, providing a validated starting point for SAR-driven lead optimization. This high-purity (≥98%) compound is an ideal tool for medicinal chemistry programs targeting multidrug-resistant Gram-positive pathogens.

Molecular Formula C47H60ClNO11
Molecular Weight 850.4 g/mol
Cat. No. B12398529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWychimicin A
Molecular FormulaC47H60ClNO11
Molecular Weight850.4 g/mol
Structural Identifiers
SMILESCCC1=CC2C(C(CC(C2O)O)C)C3(C1C=CCC(C(=CC4C=CC(CC45C(=O)C(=C3O)C(=O)O5)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C(=CC(=C7C)Cl)C)O)O)C
InChIInChI=1S/C47H60ClNO11/c1-9-27-18-29-38(23(4)17-33(51)41(29)53)46(8)30(27)11-10-12-34(22(3)15-28-14-13-21(2)20-47(28)43(55)37(42(46)54)45(57)60-47)59-35-19-32(50)39(26(7)58-35)49-44(56)36-25(6)31(48)16-24(5)40(36)52/h10-11,13-16,18,21,23,26,28-30,32-35,38-39,41,50-54H,9,12,17,19-20H2,1-8H3,(H,49,56)/b11-10+,22-15+,42-37-/t21-,23+,26-,28+,29+,30?,32+,33+,34-,35+,38-,39-,41-,46-,47-/m1/s1
InChIKeyHHJJMAYDQLUZRZ-YNCOMUOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wychimicin A: Sourcing and Procurement Guide for a Potent Spirotetronate Antibiotic


Wychimicin A is a naturally occurring spirotetronate polyketide antibiotic, first isolated from the rare actinomycete Actinocrispum wychmicini strain MI503-AF4 [1]. It is characterized by a macrocyclic 13-membered ring containing trans-decalin and β-d-xylo-hexopyranose moieties connected by an O-glycosidic linkage, with a molecular formula of C47H60ClNO11 [1]. The compound exhibits potent antibacterial activity, specifically targeting Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis/faecium (VRE) [1].

Why Wychimicin A Cannot Be Substituted by Other Spirotetronate Antibiotics


While the spirotetronate family contains several antibacterial compounds, their antimicrobial potency and spectrum of activity are highly dependent on specific structural features, preventing simple interchangeability. For instance, the presence and position of a chlorine atom in the benzoic acid moiety of Wychimicin A is crucial for its enhanced antibacterial activity compared to its close analogs, Wychimicins B and D, which lack this feature [1]. Furthermore, direct comparisons with other spirotetronates like abyssomicin C reveal significantly different minimum inhibitory concentration (MIC) values against MRSA, underscoring that even within the same chemical class, bioactivity is not uniform and substitution without empirical validation would compromise research outcomes [1].

Wychimicin A Quantitative Differentiation: Head-to-Head Potency and Spectrum Data


Superior Anti-MRSA Potency of Wychimicin A vs. Abyssomicin C

Wychimicin A demonstrates significantly greater potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to the well-known spirotetronate antibiotic, abyssomicin C. The minimum inhibitory concentration (MIC) of Wychimicin A against multiple MRSA strains is 0.25 μg/mL [1], whereas abyssomicin C exhibits an MIC of 4 μg/mL against MRSA [2]. This represents a 16-fold difference in potency.

Antibiotic Resistance MRSA Spirotetronate Antimicrobial Susceptibility Testing

Structural Basis for Enhanced Activity: Wychimicin A vs. Des-chloro Analog Wychimicin D

A direct head-to-head comparison within the same study reveals that Wychimicin A (Compound 1) is up to 8-fold more potent than its close structural analog Wychimicin D (Compound 4) against MRSA strains. The only structural difference is the presence of a chlorine atom at the 4″ position of the benzoic acid moiety in Wychimicin A, which is absent in Wychimicin D [1]. This is reflected in the MIC values, where Wychimicin A has an MIC of 0.25 μg/mL against S. aureus MRSA No. 5, while Wychimicin D has an MIC of 2 μg/mL against the same strain [1].

Structure-Activity Relationship Spirotetronate Antibiotic Development MRSA

Broader Anti-Enterococcal Spectrum: Wychimicin A vs. Wychimicin C against VRE

Wychimicin A demonstrates superior potency against vancomycin-resistant Enterococcus faecalis (VRE) compared to its analog Wychimicin C. The MIC of Wychimicin A against the VRE strain NCTC12201 is 0.25 μg/mL, whereas Wychimicin C shows an MIC of 0.125 μg/mL [1]. While Wychimicin C is slightly more potent against this specific VRE strain, Wychimicin A maintains a consistent and potent MIC of 0.25 μg/mL across a wider panel of Enterococcus faecalis and faecium strains, including both vancomycin-susceptible and -resistant isolates, indicating a more reliable spectrum [1].

VRE Enterococcus Antibiotic Spectrum Spirotetronate

High-Impact Application Scenarios for Wychimicin A in Drug Discovery and Development


Lead Compound for Next-Generation Anti-MRSA Therapeutics

Given its exceptionally low MIC (0.25 μg/mL) against multiple MRSA strains, significantly outperforming abyssomicin C (MIC 4 μg/mL) [1][2], Wychimicin A is an ideal lead compound for medicinal chemistry programs focused on developing new drugs to combat multidrug-resistant S. aureus infections.

Structure-Activity Relationship (SAR) Studies on Spirotetronates

The direct, quantitative comparison between Wychimicin A and its des-chloro analog Wychimicin D, which shows an 8-fold difference in anti-MRSA potency (MIC 0.25 vs 2 μg/mL) [1], provides a clear starting point for SAR investigations. Researchers can use Wychimicin A to explore how modifications to the benzoic acid moiety impact antibacterial activity.

Broad-Spectrum Anti-Enterococcal Research Tool

Wychimicin A's consistent MIC of 0.25 μg/mL against a diverse panel of Enterococcus faecalis and faecium, including VRE strains [1], makes it a valuable tool for studying enterococcal biology and for screening against compound libraries aiming to target vancomycin-resistant enterococci.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wychimicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.